2-Chloro-5-methylpyridine-3-carbaldehyde

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

DPP-IV inhibitor programs demand the precise 2-chloro-5-methyl substitution pattern-generic pyridine carbaldehydes compromise pharmacophore integrity and invalidate SAR data. 2-Chloro-5-methylpyridine-3-carbaldehyde delivers two orthogonal reactive centers (Cl for nucleophilic aromatic substitution; aldehyde for imine/Schiff base formation), enabling efficient parallel library synthesis from a single building block. • Proven DPP-IV inhibitor precursor-derivatives exhibit significant hypoglycemic effects in vivo • ≥98% purity ensures reproducible coupling yields and minimizes purification burden • Dual electrophilic architecture streamlines derivatization workflows for medicinal chemistry campaigns

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 92444-99-0
Cat. No. B1588787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylpyridine-3-carbaldehyde
CAS92444-99-0
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)Cl)C=O
InChIInChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3
InChIKeyIZDJJYRXECMSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methylpyridine-3-carbaldehyde: Technical Baseline


2-Chloro-5-methylpyridine-3-carbaldehyde (CAS 92444-99-0) is a heterocyclic building block featuring a pyridine ring substituted with chlorine at the 2-position, a methyl group at the 5-position, and an aldehyde at the 3-position [1]. This specific substitution pattern creates a dual electrophilic center, with the chlorine atom serving as a site for nucleophilic aromatic substitution and the aldehyde group enabling imine formation and other carbonyl chemistry [2]. The compound is a white solid with a melting point of 42-45°C and a boiling point of approximately 265.5°C at 760 mmHg [1][3]. It serves primarily as a pharmaceutical intermediate, most notably for the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors .

Dual electrophilic center (Cl, CHO) enables nucleophilic substitution and imine formation
Validated precursor for DPP-IV inhibitor synthesis in medicinal chemistry programs
Commercially available building block with established supply chain

2-Chloro-5-methylpyridine-3-carbaldehyde: Why Generic Analogs Fail


Generic substitution among pyridine carbaldehydes is not feasible due to the synergistic electronic and steric effects of the specific 2-chloro and 5-methyl substitution pattern. Removing either substituent dramatically alters the compound's reactivity profile, physicochemical properties, and its validated role as a precursor for bioactive molecules. For instance, the chlorine atom is essential for cross-coupling reactions and influences the electronic properties of the aldehyde group [1]. The methyl group contributes to the compound's lipophilicity and, in the context of its use in DPP-IV inhibitor synthesis, is a critical part of the pharmacophore . Substituting with a non-chlorinated or differently substituted analog would lead to a different chemical entity with unverified performance in downstream applications, posing significant risks to project timelines and outcomes [1].

Substituent deletion alters reactivity
Removing the 2-chloro group eliminates cross-coupling capability and changes aldehyde electronic environment, limiting downstream transformations.
Methyl group critical for lipophilicity and target fit
Loss of the 5-methyl group shifts LogP and pharmacophoric interactions; unsubstituted or differently substituted analogs may not match the required DPP-IV pharmacophore.
Unverified application performance
Non-chlorinated or 2,6-dichloro analogs lack comparable validation in DPP-IV inhibitor synthesis, introducing project risk if used as a direct replacement.

2-Chloro-5-methylpyridine-3-carbaldehyde: Quantified Differentiation


Synthetic Yield: Chlorinated vs. Non-Chlorinated

The synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde via the Vilsmeier-Haack reaction achieves a significantly higher yield compared to the analogous synthesis of its non-chlorinated counterpart, 5-methylpyridine-3-carbaldehyde [1]. While an improved process for the target compound can achieve a 64% yield, the literature reports an initial method yielding only 12% [1][2]. In contrast, the synthesis of 5-methylpyridine-3-carbaldehyde from its alcohol precursor is reported with a yield of approximately 83% . The lower yield for the chlorinated derivative is a known trade-off for its enhanced reactivity, but the improved process makes it a viable and differentiated building block for complex molecule construction.

Synthetic Yield
Reported
64%
Improved process yield
Reported synthetic accessibility
5.3× increase over initial 12%; non‑chlorinated analog ~83%
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

LogP vs. Non-Chlorinated & De-Methylated Analogs

The calculated LogP of 2-chloro-5-methylpyridine-3-carbaldehyde is 1.81, which is significantly higher than its non-chlorinated analog, 5-methylpyridine-3-carbaldehyde (LogP = 1.20), and its de-methylated analog, 2-chloropyridine-3-carbaldehyde (LogP = 1.33) [1][2][3]. This 51% and 36% increase in lipophilicity, respectively, demonstrates that the presence of both the chlorine and methyl substituents substantially increases the compound's affinity for non-polar environments . This property is a direct result of the compound's unique substitution pattern and cannot be replicated by analogs lacking either the chlorine or the methyl group.

Lipophilicity (LogP)
Reported
1.81
Calculated LogP
Reported lipophilicity profile
+51% vs 5‑methyl analog, +36% vs 2‑chloro analog
Medicinal Chemistry Physicochemical Properties Drug Design

Imine Formation Reactivity vs. Other Pyridine Carbaldehydes

2-Chloro-5-methylpyridine-3-carbaldehyde demonstrates high reactivity in the formation of imines (Schiff bases) with a variety of amines. A study reported the preparation of a series of 15 new imines (3a-o) by reacting the compound with amines 2a-o in excellent yields [1]. This contrasts with reports on 2-chloropyridine-3-carbaldehyde, where reactions with substituted phenols under basic conditions yield substituted 2-phenoxynicotinaldehydes with yields ranging from 70% to 80%, indicating a different reaction pathway and potential selectivity . The presence of the methyl group in the target compound does not impede and likely facilitates this specific imine-forming reaction, making it a reliable precursor for a specific class of nitrogen-containing compounds.

Imine Reactivity
Reported
Target Excellent yields with various amines (15 imines)
Comparator 2‑Chloro analog gives 70–80% in different reaction
Supports reliable imine synthesis workflow
Reaction pathway differs from close analog; yields from separate studies
Synthetic Chemistry Schiff Base Synthesis Ligand Design

DPP-IV Inhibitor Precursor vs. General Building Blocks

2-Chloro-5-methylpyridine-3-carbaldehyde is a specifically cited intermediate in multiple patents and publications for the synthesis of compounds that inhibit dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes [1]. Preliminary pharmacological screening has shown that compounds synthesized from this aldehyde exhibit 'strong DPP-IV inhibitory activity' and 'obvious hypoglycemic effects' in normal rats [1]. While 2-chloropyridine-3-carbaldehyde is also a useful intermediate, it is associated with a broader range of applications including sulfones and vinyl pyridines, and is not specifically highlighted for DPP-IV inhibitor synthesis [2]. This focused validation for a high-value therapeutic target differentiates it from less specialized pyridine carbaldehyde building blocks.

DPP‑IV Precursor
Class‑level
Target Cited precursor for DPP‑IV inhibitors; reported in vivo endpoint context
Comparator 2‑Chloro analog: general heterocycle intermediate
Reported application context for diabetes research models
Class‑level inference; endpoint data from literature derivatives
Medicinal Chemistry Diabetes Research Enzyme Inhibition

Commercial Availability vs. Niche Analogs

2-Chloro-5-methylpyridine-3-carbaldehyde is commercially available from multiple suppliers with a standard purity specification of 98% or higher, and market research reports indicate its global supply chain [1][2]. In contrast, closely related analogs like 2,6-dichloro-5-methylpyridine-3-carbaldehyde are primarily mentioned in synthetic procedures, often as intermediates in the synthesis of the target compound itself, and are not as widely listed by commercial vendors . This difference in commercial availability and the established purity standard for 2-chloro-5-methylpyridine-3-carbaldehyde reduces procurement risk and ensures a reliable, high-quality supply for research and development programs.

Commercial Availability
Class‑level
Target Widely available, standard purity ≥98%
Comparator 2,6‑Dichloro analog less commercially accessible
Procurement context review
Supply chain reliability may differ; verify lot specifications
Procurement Supply Chain Chemical Purity

2-Chloro-5-methylpyridine-3-carbaldehyde: Application Scenarios


DPP-IV Inhibitor Synthesis for Diabetes Research

Procurement of 2-chloro-5-methylpyridine-3-carbaldehyde is most directly justified for medicinal chemistry programs focused on developing novel dipeptidyl peptidase-IV (DPP-IV) inhibitors. The compound is a validated precursor, and its derivatives have demonstrated significant hypoglycemic effects in preliminary in vivo models . Its specific substitution pattern is critical for the activity of the resulting molecules, making generic substitution with other pyridine carbaldehydes a high-risk strategy [1].

Nitrogen Heterocycle Synthesis via Imine Chemistry

The aldehyde group of 2-chloro-5-methylpyridine-3-carbaldehyde is highly reactive toward amines, enabling the efficient synthesis of a diverse library of imines and Schiff bases in excellent yields [2]. This application is valuable for researchers developing new ligands, catalysts, or bioactive molecules where a pyridine core is desired. The presence of the chloro and methyl groups provides additional sites for further derivatization, offering a strategic advantage over simpler pyridine carbaldehydes [2].

Agrochemical Intermediate for Herbicides & Insecticides

Beyond pharmaceuticals, 2-chloro-5-methylpyridine-3-carbaldehyde is a cited intermediate in the synthesis of agrochemicals, specifically herbicides and insecticides . Its use in this sector is supported by its commercial availability and established supply chain, making it a practical choice for industrial-scale research and development of new crop protection agents [3].

Chemical Biology Probe for Enzyme Inhibition

The compound's aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, making it a potential starting point for developing enzyme inhibitors or active-site probes . Its specific physicochemical profile, including a LogP of 1.81, influences its cellular permeability and protein binding, which are important considerations in chemical biology applications [4].

Application
Selection Property
Validation Focus
DPP‑IV inhibitor synthesis research
Validated precursor for DPP‑IV pharmacophore
Enzyme inhibition assay response, model endpoint context
Nitrogen heterocycle & Schiff base synthesis
High imine‑formation reactivity with amines
Reaction yield and substrate scope
Agrochemical intermediate development
Commercially available building block
Supply chain reliability and purity consistency
Chemical biology probe development
Aldehyde group for covalent enzyme modification
Cellular permeability profiling and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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